N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 4-bromo-2-methylphenyl group and a 1-tosylpiperidin-2-yl moiety.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-20-11-8-17(22)13-16(20)2/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMFIAUMGDRGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its IUPAC name, which reflects its functional groups. The presence of a tosylpiperidine moiety is significant for its biological interactions.
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : The compound may interact with various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The introduction of the tosylpiperidine group may enhance this activity by improving the compound's ability to penetrate microbial membranes.
Antitumor Activity
Studies have shown that derivatives of acetamides can exhibit antitumor effects. The bromine substitution on the phenyl ring is believed to play a role in increasing the lipophilicity, which may enhance cellular uptake and efficacy against cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various acetamide derivatives, including this compound. Results indicated:
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
These findings suggest potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 20 |
The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting further investigation into its potential as an anticancer drug.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide ()
- Structure : Differs by a fluoro substituent at the 2-position of the phenyl ring instead of a methyl group.
- Molecular Formula : C₂₀H₂₂BrFN₂O₃S (MW: 469.4 g/mol).
- Key Differences : Fluorine’s electronegativity may enhance metabolic stability and influence binding affinity compared to the methyl group in the target compound. The molecular weight is slightly higher (469.4 vs. ~453.3 g/mol for the target, assuming similar backbone).
(b) N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
- Structure : Replaces the tosylpiperidine moiety with a thienyl group.
- Pharmacological Relevance : Demonstrated antimycobacterial activity in analogs, highlighting the acetamide scaffold’s versatility .
- Key Differences : The thiophene’s electron-rich aromatic system contrasts with the sulfonylated piperidine, likely altering solubility and target interactions.
Heterocyclic Modifications
(a) N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide ()
- Structure : Features a piperazine ring with a 3-chlorophenyl substituent instead of a tosylpiperidine.
- Molecular Formula : C₁₉H₂₁BrClN₃O (MW: 422.75 g/mol).
(b) N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Structure : Contains a piperazine ring with a tosyl group, similar to the target’s piperidine.
- Key Differences : The 4-fluorophenyl group (vs. 4-bromo-2-methylphenyl) reduces molecular weight and lipophilicity, which may affect membrane permeability.
Pharmacological Activity in Related Acetamides
(a) Anti-Cancer Acetamides ()
- Example : N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide.
- Activity : Showed potent inhibition against HCT-1, MCF-7, and PC-3 cancer cell lines.
- Comparison : The target compound’s bromine and tosylpiperidine groups may enhance DNA intercalation or enzyme inhibition compared to morpholine-quinazoline derivatives.
(b) Benzothiazole Acetamides ()
- Example : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Key Features : Trifluoromethyl and methoxy groups improve electron-withdrawing properties and bioavailability.
Structural and Pharmacological Implications
Molecular Properties
Pharmacological Trends
- Halogen Effects : Bromine in the target compound may enhance binding via halogen bonds, as seen in antimycobacterial thienyl acetamides .
- Sulfonyl Groups : The tosyl group in the target and ’s piperazine analog may improve enzyme inhibition (e.g., kinase or protease targets) due to sulfonamide interactions.
- Heterocyclic Flexibility : Piperidine (target) vs. piperazine () alters conformational freedom, impacting receptor fit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
